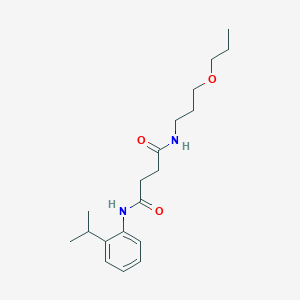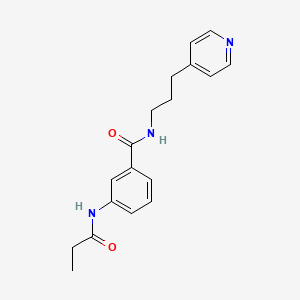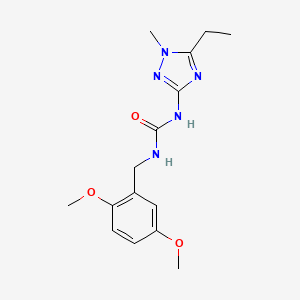![molecular formula C19H23FN4O2 B5904063 N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide](/img/structure/B5904063.png)
N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide, also known as FPSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPSP is a succinamide derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth, neuroinflammation, and oxidative stress. N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion. N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in neuroinflammation. Furthermore, N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of cell migration and invasion, reduction of neuroinflammation, and reduction of oxidative stress. N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has also been reported to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has several advantages for lab experiments, including its high purity, low toxicity, and good pharmacokinetic properties. However, N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Furthermore, N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide can be expensive to synthesize, which can limit its use in large-scale experiments.
Zukünftige Richtungen
N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has several potential future directions, including the development of novel derivatives with improved pharmacological properties, the evaluation of its efficacy in preclinical and clinical trials, and the identification of its molecular targets and signaling pathways. Furthermore, N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide can be used as a tool compound to study the biological mechanisms involved in cancer cell growth, neuroinflammation, and oxidative stress.
Synthesemethoden
N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has been synthesized using different methods, including the reaction of 2-fluoro-5-methylbenzoyl chloride with 3-aminopropylpyridine, followed by the reaction of the resulting intermediate with succinic anhydride. Another method involves the reaction of 2-fluoro-5-methylbenzoic acid with 3-(pyridin-3-ylamino)propylamine, followed by the reaction of the resulting intermediate with succinic anhydride. Both methods have been reported to yield high purity N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell migration and invasion. In neuroscience, N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide has been used as a lead compound to design and synthesize novel derivatives with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N'-(2-fluoro-5-methylphenyl)-N-[3-(pyridin-3-ylamino)propyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-5-6-16(20)17(12-14)24-19(26)8-7-18(25)23-11-3-10-22-15-4-2-9-21-13-15/h2,4-6,9,12-13,22H,3,7-8,10-11H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNWVRNLSCPURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)NCCCNC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-({[2-(propylthio)pyrimidin-5-yl]methyl}amino)ethanesulfonamide](/img/structure/B5903983.png)

![(2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid](/img/structure/B5903990.png)

![N-[(1S)-3-methyl-1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B5903999.png)
![3-azocan-1-yl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5904000.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[2-(1,3-thiazol-2-yl)ethyl]urea trifluoroacetate](/img/structure/B5904001.png)
![2-(2-sec-butylphenoxy)-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methylacetamide](/img/structure/B5904011.png)

![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5904019.png)

![2-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)benzoic acid](/img/structure/B5904045.png)
![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide](/img/structure/B5904049.png)
![4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5904059.png)